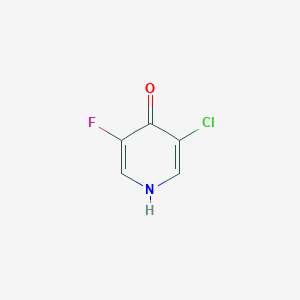

3-Chloro-5-fluoro-4-hydroxypyridine

Description

Significance of Pyridine (B92270) Heterocycles in Advanced Chemical Synthesis

Pyridine and its derivatives are fundamental building blocks in numerous sectors, including pharmaceuticals, agrochemicals, and material science. numberanalytics.com Their utility stems from their unique chemical properties, such as basicity, water solubility, and the ability to form hydrogen bonds. nih.gov The pyridine motif is present in over 7,000 bioactive compounds, highlighting its importance in medicinal chemistry. illinois.edu Pyridine-based compounds are used in a wide array of therapeutic agents, including antihistamines, anti-inflammatory drugs, and anticancer agents. numberanalytics.comnih.gov In the agrochemical industry, pyridine derivatives are crucial for the synthesis of herbicides and insecticides, contributing to modern crop protection. taylorandfrancis.comagropages.com

The reactivity of the pyridine ring can be finely tuned by the introduction of various substituents. The nitrogen atom in the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, with reactions typically occurring at the 3-position. slideshare.net Conversely, it is more prone to nucleophilic substitution, primarily at the 2- and 4-positions. slideshare.net This distinct reactivity pattern allows for selective functionalization, a key aspect of advanced chemical synthesis.

Structural Context of Halogenated 4-Hydroxypyridines

Halogenated 4-hydroxypyridines are a subclass of pyridine derivatives characterized by the presence of one or more halogen atoms and a hydroxyl group at the 4-position of the pyridine ring. The 4-hydroxypyridine (B47283) moiety can exist in tautomeric equilibrium with its corresponding pyridone form, 4-pyridone. ontosight.ainih.gov This tautomerism is a critical feature that influences the compound's chemical behavior and biological activity.

Historical Context and Evolution of Research on Substituted Pyridines

The study of pyridine dates back to its initial isolation from bone oil in 1846. illinois.edu For many years, coal tar was the primary source for research quantities. illinois.edu The first significant synthesis of pyridine derivatives was reported by Arthur Rudolf Hantzsch in 1881, a method that is still relevant today. wikipedia.org The growing demand for pyridines, driven by their high bioactivity, spurred the development of numerous synthetic methodologies. illinois.edu

Early research focused on understanding the fundamental reactivity of the pyridine ring. Over time, the focus shifted towards the synthesis of increasingly complex and functionalized pyridine derivatives. The development of modern synthetic techniques, such as cross-coupling reactions, has provided chemists with powerful tools to construct highly substituted pyridines with precise control over the substitution pattern. numberanalytics.com The exploration of halogenated pyridines, including those with fluorine and chlorine, is a more recent and rapidly evolving area of research, driven by the unique properties these halogens impart on the molecules, particularly in the context of medicinal chemistry and agrochemical design. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDLGASBADTRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856835 | |

| Record name | 3-Chloro-5-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-70-4 | |

| Record name | 3-Chloro-5-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Hydroxypyridine and Its Structural Analogues

De Novo Synthesis Strategies for Substituted Pyridine (B92270) Ring Formation

De novo synthesis offers a powerful approach to constructing the pyridine core with desired substituents in predetermined positions. These methods build the heterocyclic ring from acyclic precursors, providing a high degree of control over the final molecular architecture.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are cornerstone strategies for the de novo synthesis of substituted pyridines. These reactions involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process, leading to the construction of the pyridine ring.

A notable approach is the [3+3] annulation, which can be achieved through a metal-free reaction between enamines and β,β-dichloromethyl peroxides. mdpi.com This method proceeds under mild conditions and demonstrates a broad substrate scope. mdpi.com Another effective strategy is the organocatalyzed formal (3+3) cycloaddition of enamines with unsaturated aldehydes, ketones, or alkynes. nih.govacs.org This protocol provides access to a variety of tri- and tetrasubstituted pyridines. nih.govacs.org For instance, the reaction of enamines with enals or ynals can yield diverse pyridine scaffolds. nih.gov

Transition metal-catalyzed cycloadditions also play a crucial role. Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a straightforward and efficient method for assembling multi-substituted pyridines. rsc.orgyoutube.com Similarly, rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines with alkynes, generated in situ from the dehydrogenation of allylamines, provides a pathway to substituted pyridines. nih.govrsc.org Diels-Alder reactions, a type of [4+2] cycloaddition, between vinylallenes and sulfonyl cyanides generate isopyridine intermediates that can be converted to highly substituted pyridines. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| [3+3] Annulation | Enamines and β,β-dichloromethyl peroxides | Metal-free, mild conditions | Broad substrate scope and good functional group tolerance. | mdpi.com |

| Formal (3+3) Cycloaddition | Enamines and unsaturated aldehydes/ketones | Organocatalyst (e.g., pyrrolidine (B122466) hydrochloride) | Provides access to tri- or tetrasubstituted pyridines. | nih.govacs.org |

| [2+2+2] Cycloaddition | Alkynes and nitriles | Cobalt catalyst | Efficient method for obtaining multi-substituted pyridines. | rsc.org |

| [4+2] Cycloaddition (Diels-Alder) | Vinylallenes and sulfonyl cyanides | Thermal or base-mediated | Convergent synthesis of highly substituted pyridines. | nih.gov |

| Rh(III)-catalyzed N-Annulation | Allyl amines and alkynes | Cu(OAc)₂ and Rh(III) catalyst | Sequential dehydrogenation and annulation. | nih.govrsc.org |

Multicomponent Approaches to Halogenated Hydroxypyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. nih.gov While specific MCRs for the direct synthesis of 3-chloro-5-fluoro-4-hydroxypyridine are not extensively documented, the principles of MCRs can be applied to construct related halogenated pyridine structures.

For instance, a rhodium(III)-catalyzed three-component annulation of pyridines, alkynes, and 1,2-dichloroethane (B1671644) has been reported for the synthesis of ring-fused pyridiniums. nih.gov This reaction demonstrates the potential of MCRs in functionalizing pyridine rings. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce precursors for substituted pyridines. nih.gov By employing halogenated starting materials in these MCRs, it is conceivable to construct halogenated pyridine cores that can be further elaborated to the desired this compound.

Regioselective Functionalization of Precursor Pyridine Scaffolds

An alternative and often more practical approach to synthesizing this compound involves the stepwise, regioselective functionalization of a pre-existing pyridine ring. This strategy relies on controlling the position of halogenation and hydroxylation reactions.

Directed Halogenation Methodologies (Chlorination and Fluorination)

Achieving regioselective halogenation of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. However, various strategies have been developed to introduce chlorine and fluorine atoms at specific positions.

Chlorination: Directed C-H chlorination can be achieved using transition metal catalysis. For example, palladium-catalyzed chlorination of 2-arylpyridines can be directed to the ortho-position of the aryl group. nih.gov While this applies to an appended ring, the principle of directed C-H activation is crucial. For the pyridine ring itself, the introduction of a chlorine atom can be accomplished through various methods, often starting from a pre-functionalized pyridine. For example, 2-chloro-5-fluoronicotinic acid can be synthesized from 2,6-dichloro-5-fluoronicotinic acid via a series of reactions involving esterification, selective substitution, and reduction. google.com

Fluorination: The introduction of fluorine into a pyridine ring can be particularly challenging. Recent advances have focused on late-stage fluorination. One method involves the use of designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of a pyridine, which can then be displaced by a fluoride (B91410) nucleophile. acs.org Another innovative approach utilizes Zincke imine intermediates for the 3-selective fluorination of pyridines. researchgate.net Furthermore, a method for the site-selective difluoromethylation of pyridines at the meta-position has been developed, highlighting the progress in introducing fluorinated groups. uni-muenster.de C-H fluorination can also be promoted by pyridine N-oxyl radicals in an aqueous environment. rsc.org

Site-Specific Hydroxylation Techniques

Introducing a hydroxyl group at a specific position on the pyridine ring, particularly at C-4, is a key step. The direct C-H hydroxylation of pyridines is often difficult to control.

A powerful method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgelsevierpure.comacs.org This metal-free transformation allows for the hydroxylation of a wide range of functionalized pyridines. nih.govacs.orgelsevierpure.comacs.org For the C4-position, enzymatic hydroxylation presents a highly specific alternative. For example, the microbial enzyme 4-hydroxypyridine (B47283) 3-hydroxylase can hydroxylate 4-hydroxypyridine to pyridine-3,4-diol. nih.gov While this particular enzyme acts on an already hydroxylated pyridine, it showcases the potential of biocatalysis for regioselective hydroxylation. In synthetic chemistry, the introduction of a hydroxyl group at the 4-position often involves nucleophilic substitution of a suitable leaving group, such as a halogen, on a pre-functionalized pyridine ring.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis plays a pivotal role in both the de novo synthesis and the functionalization of pyridine rings. nih.gov These catalysts facilitate a wide array of transformations, including cross-coupling reactions, C-H activation, and annulations.

Palladium catalysts are extensively used for cross-coupling reactions like the Suzuki-Miyaura reaction, which can be employed to build complex pyridine-containing structures. mdpi.com For instance, a dihalopyrazine can be coupled with an indole (B1671886) derivative using a palladium catalyst. mdpi.com Rhodium catalysts are effective in C-H activation and annulation reactions, as seen in the synthesis of pyridines from allyl amines and alkynes. nih.govrsc.org Cobalt catalysts are prominent in [2+2+2] cycloadditions for pyridine synthesis. rsc.org Nickel catalysts have been used for the carbon-carbon bond formation via cross-coupling of Grignard reagents with halopyridines. google.com The choice of metal, ligand, and reaction conditions is crucial for achieving the desired regioselectivity and yield in these transformations.

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Palladium | Suzuki-Miyaura cross-coupling | Formation of C-C bonds to build complex pyridine structures. | mdpi.com |

| Palladium | Directed C-H chlorination | Regioselective introduction of chlorine atoms. | nih.gov |

| Rhodium | N-Annulation | De novo synthesis of substituted pyridines. | nih.govrsc.org |

| Rhodium | Three-component annulation | Synthesis of ring-fused pyridiniums. | nih.gov |

| Cobalt | [2+2+2] Cycloaddition | Efficient assembly of multi-substituted pyridines. | rsc.org |

| Nickel | Cross-coupling | Carbon-carbon bond formation with halopyridines. | google.com |

Palladium-Catalyzed Coupling Reactions in 4-Hydroxypyridine Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including functionalized 4-hydroxypyridines. researchgate.netlibretexts.orgbath.ac.uk These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a high degree of efficiency and functional group tolerance. nobelprize.org

A general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of an organic halide to a palladium(0) complex, forming an organopalladium intermediate. This is followed by transmetalation, where an organic group from an organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired cross-coupled product and regenerates the palladium(0) catalyst. nobelprize.org

Several named reactions fall under the umbrella of palladium-catalyzed cross-coupling, each utilizing a different organometallic reagent. These include the Suzuki-Miyaura (organoboron), Stille (organotin), Negishi (organozinc), Hiyama (organosilicon), and Kumada (organomagnesium) couplings. libretexts.org The choice of coupling partner can be critical, with organozinc and organoboron reagents often allowing for the presence of a wide range of functional groups. nobelprize.org

The reactivity of the organic halide is also a significant factor, with the general order of reactivity being I > Br > OTf >> Cl > F. libretexts.org In the context of synthesizing substituted 4-hydroxypyridines, these methods allow for the introduction of various aryl, vinyl, or alkyl groups onto the pyridine ring with high selectivity. For instance, the direct C-3 alkenylation of N-substituted-4-hydroxy-2-pyridones has been achieved using palladium acetate (B1210297) catalysis, leading to functionalized furo[3,2-c]-pyridones or 3-alkenyl-4-hydroxy-2-pyridones depending on the alkene used. researchgate.net

The application of these coupling reactions has been instrumental in the synthesis of nonsymmetrically functionalized bipyridines and terpyridines, which are valuable building blocks for supramolecular chemistry. researchgate.net Stille and Suzuki couplings, in particular, have been employed to create these complex structures with sensitive functional groups. researchgate.net

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Mild reaction conditions, high functional group tolerance, commercially available reagents. libretexts.orgnobelprize.org |

| Stille | Organotin | Tolerant of a wide range of functional groups, but tin byproducts can be toxic. libretexts.org |

| Negishi | Organozinc | High reactivity and functional group tolerance. libretexts.orgnobelprize.org |

| Hiyama | Organosilicon | Activated by a fluoride source; silicon byproducts are environmentally benign. libretexts.org |

| Kumada | Organomagnesium (Grignard reagents) | Highly reactive but less tolerant of functional groups. libretexts.org |

Catalyst- and Base-Free N-Alkylation Strategies for Hydroxypyridines

The N-alkylation of hydroxypyridines is a fundamental transformation in the synthesis of many biologically active compounds. Traditionally, this reaction is carried out using alkylating agents in the presence of a base. researchgate.net However, these conditions can sometimes lead to a mixture of N- and O-alkylation products due to the ambident nucleophilic nature of the hydroxypyridine anion. researchgate.net

Recent advancements have led to the development of catalyst- and base-free N-alkylation methods for hydroxypyridines, offering a more selective and environmentally friendly alternative. One such strategy involves the direct reaction of 2-hydroxypyridines with organohalides under neutral conditions. nih.govacs.org This method demonstrates high (>99%) N-selectivity and is applicable to a relatively broad range of substrates. researchgate.netnih.govacs.org The success of this reaction is attributed to the in situ generation of a hydrogen halide (HX), which facilitates the conversion of any initially formed pyridyl ether intermediate to the more stable N-alkylated 2-pyridone product. nih.govacs.org

Another innovative approach utilizes a borrowing hydrogen strategy, where alcohols serve as the alkylating agents in a transition-metal-free system. Pyridine and similar azaaromatics can act as biomimetic hydrogen shuttles in this process. rsc.org Mechanistic studies, including deuterium (B1214612) labeling, have confirmed the operation of a borrowing hydrogen mechanism. rsc.org This methodology has been successfully applied to the N-alkylation of aryl and heteroaryl amines using a variety of benzylic and straight-chain alcohols. rsc.org

More recently, a metallaphotoredox approach using a copper catalyst and visible light has emerged as a versatile platform for N-alkylation. princeton.edu This method employs a halogen abstraction-radical capture (HARC) mechanism to couple a wide array of N-nucleophiles with primary, secondary, or tertiary alkyl bromides. princeton.edu This open-shell pathway overcomes many of the limitations associated with traditional SN1 and SN2 reactions, including issues with regioselectivity and the functionalization of challenging substrates like secondary alkyl chlorides. princeton.edu

Table 2: Comparison of N-Alkylation Strategies for Hydroxypyridines

| Method | Reagents | Conditions | Key Advantages |

| Traditional | Alkyl halide, Base | Basic | Widely applicable. researchgate.net |

| Catalyst- and Base-Free | Organohalide | Neutral, thermal | High N-selectivity, avoids base. nih.govacs.org |

| Borrowing Hydrogen | Alcohol, Azaaromatic shuttle | Transition-metal-free | Uses alcohols as alkylating agents. rsc.org |

| Metallaphotoredox | Alkyl bromide, Copper catalyst, Light | Mild, visible light | Broad substrate scope, overcomes traditional limitations. princeton.edu |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.netresearcher.life The synthesis of pyridine derivatives, including this compound, is an area where these principles are being actively applied. nih.govresearchgate.net

One-pot multicomponent reactions (MCRs) are a cornerstone of green synthesis, offering high atom economy and reduced reaction times by combining multiple synthetic steps into a single operation. researchgate.netnih.gov Microwave-assisted organic synthesis is another green technique that can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating. researchgate.netnih.gov The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of reusable catalysts are also key aspects of sustainable chemistry. researchgate.net

For example, an efficient and environmentally friendly protocol for the synthesis of novel pyridine derivatives has been developed via a one-pot, four-component reaction under microwave irradiation in ethanol, achieving excellent yields (82-94%) in very short reaction times (2-7 minutes). nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers another green route to substituted pyridines, proceeding in high yields without the need for additives. rsc.org

Furthermore, the development of heterogeneous nanocatalysts that can be easily recovered and reused for multiple reaction cycles aligns with the goals of sustainable chemistry. researchgate.net For instance, a bifunctional heterogeneous nanocatalyst has been shown to be effective in the synthesis of various pyridine derivatives under green conditions and can be reused at least six times without a significant loss of activity. researchgate.net

In the context of producing halogenated pyridines, such as those related to this compound, process optimization to reduce waste and avoid hazardous reagents is crucial. For instance, a method for preparing 2-fluoro-3-chloro-5-trifluoromethylpyridine involves a direct one-step fluorination followed by a purification process that removes impurities through amination, highlighting a more streamlined and potentially greener industrial approach. google.com

Table 3: Examples of Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example |

| Atom Economy | One-pot multicomponent reactions. researchgate.netnih.gov | Four-component synthesis of pyridine derivatives. nih.gov |

| Use of Catalysis | Employing recyclable and non-toxic catalysts. researchgate.netrsc.org | Iron-catalyzed cyclization for pyridine synthesis. rsc.org |

| Benign Solvents | Using water or ethanol instead of hazardous organic solvents. researchgate.net | DBU-catalyzed reaction in aqueous ethanol. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. researchgate.netnih.gov | Microwave-assisted synthesis of 3-pyridine derivatives. nih.gov |

| Waste Prevention | Telescoping reaction sequences without isolating intermediates. researchgate.net | Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. researchgate.net |

Mechanistic and Reactivity Studies of 3 Chloro 5 Fluoro 4 Hydroxypyridine

Tautomeric Equilibria and Their Impact on Reactivity

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental characteristic of hydroxypyridines. In the case of 3-chloro-5-fluoro-4-hydroxypyridine, the equilibrium between the hydroxypyridine and pyridone forms is of central importance to its chemical properties.

4-Hydroxypyridines, such as the subject compound, can exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.com This equilibrium is significantly influenced by the surrounding environment, namely the solvent and the physical state (solution or solid). In the gas phase, the hydroxy form of 4-hydroxypyridine (B47283) is generally favored. stackexchange.com However, in polar solvents and in the solid state, the equilibrium tends to shift towards the more polar pyridone form. stackexchange.comrsc.org This preference for the pyridone tautomer is attributed to intermolecular hydrogen bonding, which is more effective in the condensed phases. chemtube3d.comchemtube3d.com For instance, in the solid state, 2-pyridones often form helical structures stabilized by hydrogen bonds. wikipedia.org In solution, the formation of hydrogen-bonded dimers is a key factor, with the extent of dimerization being highly dependent on the solvent's polarity. wikipedia.org The energy difference between the tautomers can be small, and in nonpolar solvents, both forms can coexist in comparable amounts. stackexchange.comwikipedia.org

| Phase | Predominant Tautomer | Key Stabilizing Factor |

| Gas Phase | Hydroxypyridine | Intrinsic molecular stability stackexchange.com |

| Nonpolar Solvents | Comparable amounts of both | Minimal solvent interaction stackexchange.comwikipedia.org |

| Polar Solvents | Pyridone | Intermolecular hydrogen bonding stackexchange.comrsc.org |

| Solid State | Pyridone | Crystal lattice forces, hydrogen bonding rsc.orgwikipedia.org |

The presence of halogen and hydroxyl substituents on the pyridine (B92270) ring exerts a significant electronic influence on the tautomeric equilibrium. Halogens, being electronegative, act as σ-electron withdrawing groups, which can affect the electron density of the ring. researchgate.net This electron-withdrawing effect can influence the acidity of the hydroxyl group and the basicity of the pyridine nitrogen, thereby shifting the tautomeric balance. The position of the substituent is also critical. For instance, in substituted 2-hydroxypyridines, the electronic effect of the substituent plays a major role in determining the position of the tautomeric equilibrium. researchgate.net The interplay of these substituent effects determines the relative stability of the hydroxypyridine and pyridone forms.

Various spectroscopic and computational methods are employed to investigate and quantify the tautomeric forms of hydroxypyridines.

Spectroscopic Methods:

UV/Vis Spectroscopy: This technique is particularly useful for the quantitative determination of the amounts of the two tautomeric forms in different solvents. researchgate.net The different electronic structures of the hydroxypyridine and pyridone forms lead to distinct absorption spectra.

NMR Spectroscopy: While sometimes challenging for discriminating between tautomers, 1H and 13C NMR spectroscopy, often aided by the study of N-methyl and O-methyl "fixed" derivatives, can provide valuable information about the relative populations of the tautomers. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can help identify the predominant form by detecting the characteristic vibrational frequencies, such as the C=O stretch in the pyridone form and the O-H stretch in the hydroxypyridine form. wikipedia.org

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to study tautomerization equilibria in both the gas phase and in solution. nih.gov These calculations can predict the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov

Ab initio methods: High-level ab initio calculations can provide accurate estimates of tautomerization energies, taking into account factors like geometry optimization, polarization functions, and correlation energy. wayne.edu Time-dependent density functional theory (TD-DFT) can be used to assign experimentally observed absorption bands to specific electronic excitations of the different tautomers. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which are modulated by the attached functional groups. The nitrogen atom and the hydroxyl group are the primary centers of reactivity.

The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons in an sp2 hybrid orbital, making it a site for reactions with electrophiles and Lewis acids. wikipedia.orguoanbar.edu.iq

Protonation and Lewis Acid Addition: The nitrogen atom is readily protonated in acidic media, forming a pyridinium (B92312) ion. uoanbar.edu.iq It also reacts with Lewis acids to form complexes. wikipedia.orgresearchgate.net

Alkylation and Acylation: The pyridine nitrogen can undergo N-alkylation with alkyl halides and N-acylation with acyl halides. wikipedia.org These reactions lead to the formation of positively charged pyridinium salts, which can increase the reactivity of the pyridine ring. wikipedia.org

N-Oxidation: Pyridine and its derivatives can be oxidized at the nitrogen atom by peracids to form pyridine N-oxides. wikipedia.org

The presence of the electron-withdrawing chloro and fluoro substituents on the ring of this compound would be expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself.

| Reaction Type | Reagent | Product |

| Protonation | Acid | Pyridinium salt uoanbar.edu.iq |

| Alkylation | Alkyl halide | N-Alkylpyridinium salt wikipedia.org |

| Acylation | Acyl halide | N-Acylpyridinium salt wikipedia.org |

| N-Oxidation | Peracid | Pyridine N-oxide wikipedia.org |

The hydroxyl group at the 4-position of the pyridine ring also exhibits characteristic reactivity. As part of a vinylogous acid system in the hydroxypyridine tautomer, it can act as a nucleophile.

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. youtube.com It can attack electrophilic centers. youtube.com For instance, 3-hydroxypyridine (B118123) has been shown to react with 1-chloro-2,4,6-trinitrobenzene at the oxygen atom. researchgate.net

Acidity and Substitution: The hydroxyl hydrogen is acidic and can be replaced by other groups. msu.edu The reactivity of hydroxyl groups in polyhydroxy compounds can be selective, influenced by the electronic and steric environment. nih.gov

The tautomeric equilibrium plays a crucial role here. While the hydroxyl group of the hydroxypyridine form is nucleophilic, the pyridone tautomer has an amide-like structure, and its reactivity would be different, with the nitrogen atom potentially acting as a nucleophile. chemtube3d.com The reaction of 2-hydroxypyridine (B17775) with certain electrophiles can result in a mixture of products from both N- and O-attack, highlighting its ambident nucleophilic character. researchgate.net

Reactivity of Halogen Substituents (Chloro and Fluoro) in Substitution Reactions

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. In this compound, the relative reactivity of the chloro and fluoro substituents is a key aspect of its chemistry. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine due to the higher polarization of the C-F bond.

However, the position of the halogens relative to the activating hydroxyl group and the ring nitrogen significantly influences their reactivity. In related systems like 3-chloro-4-fluoronitrobenzene, nucleophilic substitution preferentially occurs at the fluorine atom, which is para to the strongly activating nitro group. researchgate.net This is despite the chlorine being meta to the nitro group. This preference is attributed to the superior ability of the para-positioned activating group to stabilize the Meisenheimer complex intermediate.

In the case of 4-hydroxypyridines, the situation is complicated by the tautomeric equilibrium between the pyridinol and pyridone forms. The predominant tautomer will dictate the electron distribution in the ring and, consequently, the activation pattern for nucleophilic substitution. For 4-hydroxypyridine itself, it primarily exists in the pyridone form. The presence of both chloro and fluoro substituents further modulates this equilibrium and the reactivity of the C-X bonds.

Site-Selective C-H Functionalization of Halogenated 4-Hydroxypyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized heterocycles, including pyridines. rsc.orgrsc.org The challenge lies in achieving site-selectivity due to the presence of multiple C-H bonds. nih.gov

Strategic Control via Radical Processes

Radical C-H functionalization offers a complementary approach to traditional ionic pathways. nih.gov These reactions are typically initiated by the generation of a radical species that can abstract a hydrogen atom from the pyridine ring, creating a pyridyl radical. researchgate.net This radical can then be trapped by a suitable coupling partner. The regioselectivity of the initial hydrogen atom transfer (HAT) is influenced by the electronic properties of the C-H bonds and steric factors. In halogenated pyridines, the electron-withdrawing nature of the halogens can influence the bond dissociation energies of the adjacent C-H bonds, thereby directing the radical attack. While specific studies on this compound are not detailed, the general principles of radical C-H functionalization suggest that the C-2 and C-6 positions would be susceptible to radical attack, with the relative selectivity being influenced by the combined electronic effects of the chloro, fluoro, and hydroxyl groups.

Organometallic Approaches to C-H Activation

Transition metal-catalyzed C-H activation is a cornerstone of modern synthetic chemistry. beilstein-journals.org For pyridines, various metals, including palladium, rhodium, iridium, and nickel, have been employed to achieve site-selective C-H functionalization. nih.govbeilstein-journals.org The inherent electronic properties of the pyridine ring often direct functionalization to the C-2 position due to coordination of the metal to the nitrogen atom. acs.orgnih.gov However, achieving selectivity at other positions, such as C-3 or C-4, is more challenging and often requires specific strategies. nih.govnih.gov

For halogenated pyridines, the presence of electron-withdrawing halogen substituents can increase the acidity of the C-H bonds, facilitating C-H activation. nih.gov For instance, in the C-H arylation of pyridines with electron-withdrawing groups, high regioselectivity at the 3- and 4-positions has been achieved. nih.gov In the context of this compound, the hydroxyl group and the halogens would collectively influence the electronic landscape of the pyridine ring, thereby directing the regioselectivity of organometallic C-H activation.

Directing Group Facilitated C-H Functionalization

The use of directing groups is a well-established strategy to control the regioselectivity of C-H functionalization reactions. rsc.orgnih.gov A directing group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, leading to selective activation. While the hydroxyl group in 4-hydroxypyridines can act as an endogenous directing group, its directing ability can be modulated or overridden by other functional groups or by the use of external directing templates. acs.orgnih.govrsc.org For instance, template-assisted meta-hydroxylation has been demonstrated, showcasing the power of directing groups to achieve otherwise difficult transformations. nih.govrsc.org In the case of this compound, the hydroxyl group could potentially direct ortho-functionalization to the C-3 and C-5 positions, which are already substituted. Therefore, achieving C-H functionalization at the remaining C-2 or C-6 positions would likely require a different strategic approach, possibly involving N-oxide formation or the installation of a temporary directing group. Recent advances have shown that it is possible to switch selectivity from meta to para under acidic conditions by using oxazino pyridine intermediates. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions.

Reaction Kinetics: The rate of nucleophilic substitution reactions on the pyridine ring will be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. For SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate, which is enhanced by electron-withdrawing groups, directly correlates with the reaction rate. In a study of reactions between substituted 3-hydroxypyridines and 1-chloro-2,4,6-trinitrobenzene, kinetic data was used to compare the reactivity of different isomers. researchgate.net While specific kinetic parameters for this compound are not provided, it is expected that the presence of two electron-withdrawing halogens would accelerate the rate of nucleophilic attack compared to unsubstituted 4-hydroxypyridine.

Below is a table summarizing the types of reactions discussed and the key factors influencing their outcomes for halogenated hydroxypyridines.

| Reaction Type | Key Influencing Factors | Expected Outcome for this compound |

| Nucleophilic Aromatic Substitution | Leaving group ability (F > Cl), position relative to activating group, nucleophile strength, solvent, temperature. | Preferential substitution of the fluoro group at the C-5 position. |

| Radical C-H Functionalization | C-H bond dissociation energy, stability of the resulting pyridyl radical, nature of the radical initiator and trapping agent. | Functionalization at the C-2 or C-6 positions. |

| Organometallic C-H Activation | Choice of metal catalyst, ligands, electronic and steric properties of the substrate. | Potential for functionalization at C-2 or C-6, with regioselectivity dependent on the catalytic system. |

| Directing Group Facilitated C-H Functionalization | Nature and position of the directing group, choice of catalyst. | The hydroxyl group may direct functionalization, but achieving selectivity at C-2 or C-6 might require an external directing group. |

Advanced Computational and Theoretical Chemistry of 3 Chloro 5 Fluoro 4 Hydroxypyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloro-5-fluoro-4-hydroxypyridine, these calculations provide insights into its stability, reactivity, and electronic nature.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry and exploring the potential energy surface of a molecule. For this compound, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to find the most stable arrangement of its atoms in three-dimensional space. This involves minimizing the energy of the molecule with respect to its geometric parameters.

The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-Cl, C-F, C-O, C-N, and C-C bonds within the pyridine (B92270) ring, as well as the O-H bond of the hydroxyl group. These values are crucial for understanding the steric and electronic effects of the substituents on the pyridine core.

The energy landscape, mapped out by DFT calculations, would reveal the energies of different possible conformers and transition states. This is particularly relevant for understanding the rotational barriers around the C-O bond of the hydroxyl group.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Cl Bond Angle | ~120° |

| C-C-F Bond Angle | ~120° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar halogenated and hydroxylated pyridine derivatives as determined by DFT calculations.

Electrostatic Potential Surface Analysis and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would illustrate regions of negative potential, typically colored in shades of red, and regions of positive potential, shown in blue.

The electronegative chlorine, fluorine, and oxygen atoms would create regions of high electron density, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group, being electron-deficient, would be a site of positive potential. The distribution of charges across the aromatic ring would also be influenced by the inductive and resonance effects of the substituents. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the physical and chemical properties of the compound.

Computational Prediction of Spectroscopic Signatures

Computational methods are also employed to predict and interpret the spectroscopic data of molecules, providing a powerful synergy with experimental techniques.

NMR Chemical Shift Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound.

The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atom bonded to the electronegative fluorine atom would likely exhibit a significant downfield shift in the ¹³C NMR spectrum. Similarly, the positions of the protons on the pyridine ring would be affected by the electron-withdrawing effects of the halogen and hydroxyl groups. Comparing these predicted shifts with experimental data, if available, would serve as a stringent test of the accuracy of the computational model.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C3 (bonded to Cl) | ~120 |

| C4 (bonded to OH) | ~155 |

| C5 (bonded to F) | ~140 (with J-coupling to F) |

| C6 | ~110 |

Note: These are hypothetical values based on general trends for substituted pyridines and have not been experimentally verified for this specific compound.

Vibrational Spectroscopy (IR, Raman) Theoretical Interpretation

Theoretical calculations of vibrational frequencies are essential for the assignment of bands in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the DFT level, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

The vibrational spectrum of this compound would exhibit characteristic bands for the stretching and bending modes of its functional groups. For example, a prominent band corresponding to the O-H stretching vibration would be expected in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-Cl and C-F stretching vibrations would appear at lower frequencies. Analysis of the vibrational modes provides a detailed picture of the molecule's internal motions.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would model the motion of its atoms by solving Newton's equations of motion.

This approach is particularly useful for exploring the conformational space of the molecule, especially the rotation of the hydroxyl group. By simulating the molecule in a solvent, one could also study its interactions with the surrounding medium and analyze the stability of different conformers in a more realistic environment. The results of MD simulations can provide a deeper understanding of the molecule's flexibility and its behavior in solution.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are instrumental in unraveling the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, theoretical investigations could illuminate its reactivity, stability, and potential transformation pathways.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of chemical kinetics, and the computational analysis of transition states provides critical information about the energy barriers and geometries of reacting species as they convert from reactants to products. For this compound, key transformations of interest would include nucleophilic and electrophilic substitutions, as well as reactions involving the hydroxyl group.

Currently, there is a lack of specific published data on the transition state analysis for key chemical transformations involving this compound. General knowledge of related pyridine chemistry suggests that transformations such as nucleophilic aromatic substitution, where a nucleophile displaces the chloro or fluoro substituent, would be a primary area of interest for theoretical chemists. A hypothetical transition state analysis for such a reaction would involve locating the high-energy transition state structure and calculating its associated activation energy. This data is crucial for predicting reaction rates and understanding the regioselectivity of such substitutions.

Table 1: Hypothetical Transition State Data for a Nucleophilic Aromatic Substitution on this compound

| Transformation | Reactants | Nucleophile | Putative Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution at C3 | This compound | Methoxide | Trigonal bipyramidal-like at C3 | Data Not Available |

| Nucleophilic Substitution at C5 | This compound | Methoxide | Trigonal bipyramidal-like at C5 | Data Not Available |

This table is presented for illustrative purposes to demonstrate the type of data that would be generated from a transition state analysis. The values are hypothetical due to the absence of specific research data for this compound.

Catalytic Cycle Elucidation

The elucidation of catalytic cycles is another area where computational chemistry provides invaluable insights. Catalysts can significantly alter the reaction pathways of molecules like this compound, for example, in cross-coupling reactions that are fundamental in synthetic organic chemistry.

No specific studies detailing the elucidation of catalytic cycles involving this compound as a substrate or ligand are presently available. Research in the broader field of pyridine chemistry often involves palladium-catalyzed cross-coupling reactions. A theoretical study of such a cycle would typically involve mapping the potential energy surface for the entire catalytic process, including oxidative addition, transmetalation, and reductive elimination steps. The geometries and energies of all intermediates and transition states would be calculated to provide a complete picture of the reaction mechanism.

Table 2: Hypothetical Intermediates in a Palladium-Catalyzed Cross-Coupling Reaction Involving this compound

| Catalytic Step | Intermediate Species | Coordination Environment of Palladium | Key Bond Distances (Å) |

| Oxidative Addition | Pd(0)L2 + this compound | Pd(II) complex with pyridine and halogen | Data Not Available |

| Transmetalation | Oxidative addition product + Organometallic reagent | Pd(II) complex with pyridine and new organic group | Data Not Available |

| Reductive Elimination | Transmetalation product | Pd(0)L2 regenerated | Data Not Available |

This table is illustrative and highlights the type of information that would be sought in a computational study of a catalytic cycle. The entries are hypothetical due to a lack of specific research on this compound.

Derivatization and Advanced Functionalization Strategies for 3 Chloro 5 Fluoro 4 Hydroxypyridine

Synthesis of Functionalized Pyridine (B92270) Derivatives

The functionalization of the 3-chloro-5-fluoro-4-hydroxypyridine core is pivotal for the exploration of its chemical space and the development of new molecular architectures. The strategic introduction of carbon, nitrogen, oxygen, and sulfur-based substituents can significantly modulate the electronic properties, steric profile, and ultimately, the biological activity or material characteristics of the parent molecule.

Introduction of Carbon-Based Substituents (e.g., Alkyl, Aryl)

The formation of carbon-carbon bonds on the pyridine ring is a key strategy for elaborating the molecular framework of this compound. While direct alkylation or arylation of the pyridine ring can be challenging, cross-coupling reactions are a powerful tool for this purpose. The reactivity of the halogen substituents is crucial, with the chloro group at the 3-position and the fluoro group at the 5-position offering differential reactivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. For these reactions to proceed, the hydroxyl group is often protected, and one of the halogen atoms can be selectively targeted. For instance, the chlorine atom at the C-3 position is generally more amenable to oxidative addition to a palladium(0) catalyst compared to the more inert fluorine atom at C-5. This allows for the selective introduction of aryl or alkyl groups at the 3-position.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| 3-Chloro-5-fluoro-4-(O-protected)pyridine | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-5-fluoro-4-(O-protected)pyridine | Varies | Analogous reactions |

| 3-Chloro-5-fluoro-4-(O-protected)pyridine | Alkylboronic acid | Pd catalyst, base | 3-Alkyl-5-fluoro-4-(O-protected)pyridine | Varies | Analogous reactions |

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for the Introduction of Carbon-Based Substituents. (Data is illustrative of general methodologies)

Furthermore, the introduction of an iodo group at the 4-position, by first converting the hydroxyl group to a leaving group, can provide a more reactive handle for such cross-coupling reactions. The resulting 3-chloro-5-fluoro-4-iodopyridine (B8813555) can then undergo selective coupling at the more labile iodo position.

Formation of Nitrogen-Containing Derivatives

The incorporation of nitrogen-containing functional groups is of significant interest, particularly in the context of medicinal chemistry, as it can introduce hydrogen bonding capabilities and basic centers. Nucleophilic aromatic substitution (SNAr) reactions are a common method to achieve this. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen atoms, facilitates attack by nitrogen nucleophiles.

The hydroxyl group at the 4-position can be converted to a better leaving group, such as a tosylate or triflate, to facilitate SNAr reactions. Alternatively, direct displacement of one of the halogen atoms can be achieved under specific conditions, although this is generally more challenging. Amination reactions using various amines can lead to the corresponding amino-pyridine derivatives.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 3-Chloro-5-fluoro-4-OTs-pyridine | Ammonia | High temperature, pressure | 4-Amino-3-chloro-5-fluoropyridine | Moderate | Analogous reactions |

| 3-Chloro-5-fluoro-4-OTs-pyridine | Primary/Secondary Amine | Base, solvent | 4-(Substituted-amino)-3-chloro-5-fluoropyridine | Varies | Analogous reactions |

Table 2: Synthesis of Nitrogen-Containing Derivatives via Nucleophilic Aromatic Substitution. (Data is illustrative of general methodologies)

Oxygen- and Sulfur-Containing Derivatives

The synthesis of ether and thioether derivatives of this compound can be achieved through Williamson ether synthesis or its sulfur analogue. The hydroxyl group can be deprotonated with a suitable base to form a pyridoxide, which then acts as a nucleophile to attack an alkyl halide.

Conversely, to introduce oxygen or sulfur nucleophiles at other positions on the ring, the hydroxyl group would first need to be converted to a leaving group. For instance, reaction with an alkoxide or thiolate could potentially displace one of the halogen atoms, although this would require harsh conditions due to the relatively poor leaving group ability of chlorine and fluorine.

| Reactant 1 | Reactant 2 | Base | Product | Yield (%) | Reference |

| This compound | Alkyl halide (R-X) | NaH, K₂CO₃ | 4-Alkoxy-3-chloro-5-fluoropyridine | Good | General procedure |

| This compound | Alkyl thiol (R-SH) | Base | 4-(Alkylthio)-3-chloro-5-fluoropyridine | Varies | General procedure |

Table 3: Formation of Oxygen- and Sulfur-Containing Derivatives. (Data is illustrative of general methodologies)

Heterocycle Annulation and Ring Expansion Reactions

The construction of fused heterocyclic systems from this compound can lead to the discovery of novel scaffolds with unique three-dimensional structures and properties. Annulation reactions typically involve the sequential formation of two new bonds to construct a new ring fused to the pyridine core.

For instance, the hydroxyl group and an adjacent ring carbon can be incorporated into a new heterocyclic ring. One potential strategy involves the conversion of the hydroxyl group into a nucleophilic center and the introduction of an electrophilic side chain at the 3- or 5-position. Subsequent intramolecular cyclization would then yield a fused ring system.

While specific examples for this compound are not extensively documented, analogous reactions on similar hydroxypyridine systems suggest the feasibility of constructing fused oxazoles, thiazoles, or pyrazoles. The specific reaction pathway and resulting heterocycle would depend on the nature of the introduced side chain and the reaction conditions employed.

Modification of Hydroxyl and Halogen Groups for Enhanced Reactivity

The inherent reactivity of the hydroxyl and halogen groups of this compound can be modulated to facilitate a wider range of chemical transformations.

The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate, to enhance its susceptibility to nucleophilic displacement. This is a common strategy to enable the introduction of a variety of nucleophiles at the 4-position. Furthermore, the hydroxyl group can be used as a directing group in certain metal-catalyzed reactions.

The reactivity of the halogen atoms can also be fine-tuned. While the chlorine atom is more reactive than the fluorine atom in many cross-coupling reactions, the introduction of a more labile halogen, such as iodine, can significantly enhance reactivity. This can be achieved by first converting the hydroxyl group to a leaving group, followed by a Finkelstein-type reaction with an iodide salt. The resulting 4-iodo derivative would be a highly versatile intermediate for a range of coupling reactions. dicp.ac.cn

| Functional Group | Modification | Reagent(s) | Purpose |

| Hydroxyl | Tosylation | TsCl, pyridine | Convert to a good leaving group |

| Hydroxyl | Triflation | Tf₂O, base | Convert to an excellent leaving group |

| Chlorine/Fluorine | Halogen Exchange (e.g., to Iodine) | NaI (after OH activation) | Increase reactivity in cross-coupling |

Table 4: Strategies for Enhancing the Reactivity of Functional Groups.

Exploration of 3 Chloro 5 Fluoro 4 Hydroxypyridine in Advanced Chemical Applications

Building Block in Complex Organic Synthesis

The utility of a molecule as a building block in complex organic synthesis is determined by its ability to be readily functionalized and integrated into larger, more intricate molecular architectures. The presence of multiple, orthogonally reactive sites in 3-Chloro-5-fluoro-4-hydroxypyridine makes it a potentially valuable synthon for the synthesis of a wide array of complex organic molecules.

Precursor for Diversified Heterocyclic Systems

While specific examples detailing the direct use of this compound as a precursor for a wide range of diversified heterocyclic systems are not extensively documented in readily available literature, the inherent reactivity of the substituted pyridine (B92270) core suggests its potential in this regard. Generally, substituted pyridines are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals. The chloro and fluoro groups on the pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of fused heterocyclic systems. The hydroxyl group can be alkylated, acylated, or converted into a leaving group, further expanding the synthetic possibilities. For instance, related 3-substituted 2-chloro-5-fluoropyridine (B44960) derivatives are recognized as valuable intermediates in the production of functional materials.

Scaffold for Multi-Step Total Synthesis

The application of this compound as a central scaffold in the multi-step total synthesis of natural products or complex target molecules is an area that remains to be fully explored. However, the principles of retrosynthetic analysis suggest its potential. The functional group handles on the pyridine ring could allow for the sequential and regioselective introduction of different molecular fragments. For example, in the total synthesis of complex natural products like floyocidin B, the regioselective functionalization of 2-chloropyridines has been a key strategy. This highlights the importance of halogenated pyridines as versatile starting materials in the assembly of complex molecular architectures.

Design of Novel Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling the synthesis of complex molecules with high efficiency and selectivity. The pyridine scaffold is a common motif in ligand design due to its ability to coordinate with a wide range of metal centers. The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, thereby influencing the catalytic activity of the resulting metal complex.

Applications in Asymmetric Catalysis

The use of this compound in the design of chiral ligands for asymmetric catalysis is not well-documented. However, the general principles of ligand design suggest that this molecule could be a precursor to chiral ligands. The hydroxyl group could serve as an anchoring point for the introduction of a chiral auxiliary, which could then direct the stereochemical outcome of a catalytic reaction. The electronic nature of the chloro and fluoro substituents would also play a role in modulating the electronic environment of the metal center, potentially impacting the enantioselectivity of the catalyst.

Role in Organometallic Catalysis

While specific examples of organometallic catalysts derived from this compound are scarce in the literature, the fundamental chemistry of pyridines in organometallic chemistry is well-established. Pyridine and its derivatives are widely used as ligands in a variety of organometallic catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. The chloro and fluoro substituents on this compound would be expected to withdraw electron density from the pyridine ring, which could influence the stability and reactivity of the corresponding organometallic complexes.

Precursor for Advanced Materials Science

The synthesis of advanced materials with tailored properties is a rapidly growing field of research. Molecules with specific functional groups and electronic properties are often sought as precursors for the development of new materials.

Synthesis of Functional Polymers Incorporating Pyridine Moieties

The incorporation of pyridine units into polymer chains can lead to materials with a range of desirable properties, including thermal stability, metal-coordination capabilities, and specific optical and electronic functions. The synthesis of such polymers often involves the polymerization of monomers containing a pyridine ring. While direct polymerization of this compound is not widely documented, analogous structures provide insight into potential synthetic routes.

One common approach involves the conversion of the hydroxyl group into a polymerizable moiety. For instance, hydroxypyridines can be functionalized to introduce vinyl, acrylate, or other reactive groups, enabling their participation in various polymerization reactions. The synthesis of polymers containing 3-hydroxypyridin-4-one units for iron chelation illustrates a relevant strategy where the pyridine derivative is first modified and then copolymerized. nih.gov

Another strategy involves the use of highly reactive fluorinated pyridine precursors, such as perfluoropyridine, which readily undergoes nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the stepwise construction of polymer chains by reacting the fluorinated pyridine with difunctional nucleophiles. The chlorine and fluorine substituents on this compound would similarly influence its reactivity in such substitution reactions, potentially allowing for its incorporation into poly(ether) or similar polymer backbones.

The table below summarizes potential polymerization strategies for pyridine-containing monomers based on analogous systems.

| Polymerization Strategy | Monomer Type | Resulting Polymer Properties |

| Free Radical Polymerization | Acrylate or vinyl-functionalized hydroxypyridine | Thermally stable polymers with metal-chelating side chains |

| Nucleophilic Aromatic Substitution | Dihalo- or polyhalopyridines with dinucleophiles | High-performance polymers with enhanced thermal and chemical resistance |

| Condensation Polymerization | Pyridine-diols or -diamines with diacids or diacyl chlorides | Polyesters or polyamides with pyridine units in the main chain |

Research on fluorinated pyridine-based polyimides has shown that the nucleophilicity of the pyridylenediamines and the solubility of the resulting macromolecules are crucial factors in achieving high molecular weight polymers with good mechanical properties. researchgate.net Similarly, the electronic properties of this compound would be a key consideration in its successful polymerization. Conjugated polymers containing 2,6-substituted pyridine derivatives have also been synthesized and investigated for their ion-sensing capabilities, highlighting the functional potential of incorporating such units. rsc.org

Role in the Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF. Pyridine-based ligands are widely used in MOF synthesis due to the strong coordinating ability of the pyridine nitrogen atom. The functional groups on the pyridine ring can further tune the properties of the MOF.

The this compound molecule possesses multiple potential coordination sites: the pyridine nitrogen and the hydroxyl oxygen. This allows it to act as a versatile linker in MOF construction. The presence of halogen atoms can also influence the framework's properties. Fluorinated MOFs, for instance, often exhibit increased hydrophobicity and can have unique gas sorption and separation characteristics. rsc.orgresearchgate.netresearchgate.net The chlorine and fluorine atoms on the pyridine ring can also participate in halogen bonding, providing an additional tool for controlling the supramolecular architecture of the MOF.

The functionalization of linkers is a key strategy for tuning the properties of MOFs for specific applications. researchgate.netmdpi.com The hydroxyl group of this compound can be deprotonated to act as a coordinating site or it can be further functionalized to introduce other groups. The pyridine nitrogen can coordinate to a metal center, and in some cases, pyridine itself can induce structural reconfiguration in MOFs. rsc.org The use of mixed-linker systems, where one linker is a functionalized pyridine, provides a pathway to create MOFs with greater structural diversity and tunable properties. rsc.org

The table below outlines the potential roles of functionalized pyridine ligands, such as this compound, in the construction of MOFs.

| Feature of Ligand | Role in MOF Construction | Potential Impact on MOF Properties |

| Pyridine Nitrogen | Primary coordination site with metal ions/clusters. | Directs the formation of the framework topology. |

| Hydroxyl Group | Can act as a secondary coordination site or a point for post-synthetic modification. | Enhances framework stability and allows for the introduction of new functionalities. |

| Halogen Atoms (Cl, F) | Can participate in halogen bonding and influence electronic properties. | Increases hydrophobicity, modifies pore environment for selective adsorption. |

Studies on MOFs constructed from functionalized pyridine derivatives have demonstrated their potential in various applications. For example, a luminescent zinc(II) MOF with an aminopyridine ligand showed high iodine capture and sensitivity for nitro-explosive detection. acs.org This highlights how the functional groups on the pyridine linker can impart specific properties to the final material. While direct use of this compound as a linker is not yet prominent in the literature, its structural features suggest it could be a valuable component in the design of new functional MOFs.

Future Perspectives and Emerging Research Avenues

Development of Chemo-, Regio-, and Stereoselective Transformations

The inherent electronic and steric properties of 3-Chloro-5-fluoro-4-hydroxypyridine, a polysubstituted pyridine (B92270), make it a challenging substrate for selective functionalization. Future research will likely focus on overcoming these challenges through the development of sophisticated chemo-, regio-, and stereoselective transformations.

The presence of multiple reactive sites—the acidic hydroxyl group, the carbon-halogen bonds, and the various C-H bonds on the pyridine ring—necessitates precise control to achieve desired modifications. Drawing inspiration from methodologies applied to other substituted pyridines, several promising avenues emerge. For instance, the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates offers a potential strategy for introducing substituents at specific positions. nih.gov This approach, which involves regioselective lithiation and subsequent reaction with electrophiles, could be adapted for this compound, although the directing effects of the fluoro and hydroxyl groups would require careful consideration.

Furthermore, transition-metal-catalyzed C-H activation represents a powerful tool for the direct functionalization of pyridine rings. beilstein-journals.orgnih.gov The development of catalytic systems that can selectively activate a specific C-H bond in the presence of other reactive functional groups is a key area of research. For this compound, this could enable the introduction of new carbon-carbon or carbon-heteroatom bonds at positions that are difficult to access through classical methods. The regioselectivity of such reactions is often governed by the electronic nature of the substituents and the choice of catalyst and ligands. nih.gov

Stereoselectivity is another critical aspect, particularly when introducing chiral centers. The stereospecific hydrogenation of fluorinated pyridines to access fluorinated piperidines has been demonstrated to proceed with high diastereoselectivity. nih.gov Similar strategies could be envisioned for the reduction of the pyridine ring in derivatives of this compound to create chiral, saturated heterocycles with potential biological activity. The control of stereochemistry in such transformations is often achieved through the use of chiral catalysts or auxiliaries. youtube.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. nih.gov The integration of flow chemistry and automated synthesis is a significant emerging trend in the production of fine chemicals and active pharmaceutical ingredients. syrris.com For a molecule like this compound, which may be an intermediate in multi-step syntheses, flow chemistry could streamline its production and subsequent derivatization.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing the reactivity of highly functionalized intermediates and minimizing the formation of byproducts. beilstein-journals.org For instance, the continuous flow hydrogenation of functionalized pyridines has been successfully demonstrated, offering a safer and more efficient alternative to batch hydrogenation. researchgate.net This technology could be directly applicable to the synthesis of derivatives of this compound.

Furthermore, automated synthesis platforms, which combine flow chemistry with real-time analysis and optimization algorithms, can accelerate the discovery and development of new synthetic routes and novel compounds. rsc.org Such systems can rapidly screen different reaction conditions and catalysts to identify optimal parameters for a desired transformation, significantly reducing the time and resources required for process development. The application of these automated systems to the synthesis and functionalization of this compound could unlock new chemical space and facilitate the rapid generation of compound libraries for screening purposes.

Exploration of Novel Catalytic Systems

The discovery and development of novel catalytic systems are central to advancing the synthesis and functionalization of complex molecules like this compound. The distinct electronic nature of the pyridine ring, compounded by the presence of electron-withdrawing chloro and fluoro substituents and an electron-donating hydroxyl group, demands catalysts with high activity and selectivity.

One promising area is the use of cooperative catalytic systems, where a combination of a transition metal and a Lewis acid can enable challenging transformations. For example, nickel/Lewis acid catalysis has been shown to be effective for the C-2 selective alkenylation of pyridines. nih.govelsevierpure.com The Lewis acid is thought to activate the pyridine ring and facilitate the C-H activation step. Exploring different combinations of transition metals and Lewis acids could lead to the development of catalysts that can selectively functionalize specific positions on the this compound ring.

Copper-catalyzed cross-coupling reactions are another important class of transformations for the functionalization of pyridines. Copper-based catalysts have been successfully employed for the N- and O-arylation of hydroxypyridines. acs.org The development of new ligands for copper catalysts is an active area of research, with the goal of improving catalyst stability, activity, and selectivity. These catalytic systems could be valuable for introducing aryl or other substituents onto the nitrogen or oxygen atoms of this compound and its derivatives.

Furthermore, the exploration of catalysts for C-H functionalization that operate under milder conditions and with greater functional group tolerance is a continuous effort. beilstein-journals.org This includes the design of pincer-type ligands that can stabilize the metal center and promote selective C-H activation. rsc.org The application of such advanced catalytic systems to this compound could open up new avenues for its derivatization.

Addressing Synthetic Challenges for Scalability

The successful translation of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, and robustness. For a molecule like this compound, which may be a key building block, developing a scalable synthesis is crucial.

One of the primary challenges in the synthesis of highly substituted pyridines is achieving regiochemical control in a scalable manner. De novo synthesis strategies, where the pyridine ring is constructed from acyclic precursors, can offer better control over the substitution pattern compared to the functionalization of a pre-existing pyridine ring. nih.gov Research into novel and efficient de novo syntheses of polysubstituted pyridines, including those bearing chloro and fluoro substituents, is an important area for addressing scalability.

The use of hazardous reagents and the generation of significant waste are also major concerns in large-scale synthesis. The development of greener and more sustainable synthetic methods is a key focus. This includes the use of less toxic solvents, the development of catalytic processes that can replace stoichiometric reagents, and the design of processes with high atom economy.

Furthermore, the purification of intermediates and the final product can be a significant bottleneck in a scalable process. The development of synthetic routes that minimize the formation of impurities and facilitate product isolation is essential. Techniques such as crystallization-induced resolution and reactive extraction can be employed to simplify purification procedures. As research into the applications of this compound and its derivatives expands, the development of a robust and scalable synthesis will be a critical enabler for its commercial availability and use.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-fluoro-4-hydroxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example:

-

Chlorination/fluorination : Use halogenating agents (e.g., POCl₃ for chlorination) under reflux with a Lewis acid catalyst (e.g., AlCl₃) to improve regioselectivity .

-

Hydroxylation : Introduce the hydroxyl group via hydrolysis of a protected intermediate (e.g., using NaOH/EtOH at 60–80°C).

-

Optimization : Monitor reaction progress via HPLC (≥95% purity threshold recommended) and adjust catalyst ratios (e.g., 1:1.2 substrate-to-catalyst) to minimize byproducts .

- Data Table : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Condition |

|---|---|---|---|

| Halogenation + Hydrolysis | 65–75 | ≥95% | AlCl₃, 80°C, 12h |

| Direct Fluorination | 50–60 | ≥90% | Selectfluor®, RT, 24h |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to verify substitution patterns. The hydroxyl proton typically appears as a broad singlet (δ 8–10 ppm), while chloro and fluoro groups deshield adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₅H₂ClFNO).

- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in ethanol/water mixtures .

Q. What are the key reactivity trends of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The hydroxyl group may protonate, increasing electrophilicity at the 4-position. Chlorine can undergo nucleophilic substitution with amines or thiols .

- Basic Conditions : Deprotonation of the hydroxyl group enhances nucleophilic aromatic substitution (e.g., with alkoxides at the 3-chloro position) .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict activation energies for competing pathways. For example, fluorine’s electron-withdrawing effect directs substitution to the 3-position .

- Isotopic Labeling : Track substituent positions using ¹⁸O-labeled hydroxyl groups or ¹⁹F NMR to confirm reaction sites .

Q. What strategies mitigate conflicting spectral data (e.g., overlapping peaks in NMR)?

- Methodological Answer :